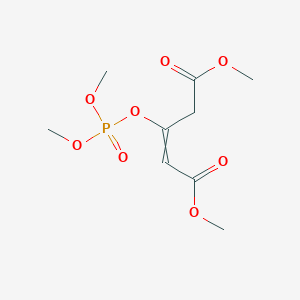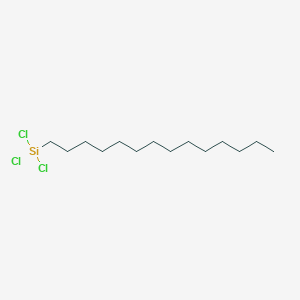
Tetradecyltrichlorosilane
説明
Tetradecyltrichlorosilane is a useful research compound. Its molecular formula is C14H29Cl3Si and its molecular weight is 331.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136541. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Protection and Surface Coating
Silanes like SiO2-graphene oxide hybrids and Tetraethyl orthosilicate (TEOS) are used in enhancing the corrosion protection properties of coatings, such as epoxy coatings, by increasing adhesion strength and hydrophobicity (Pourhashem, Vaezi, & Rashidi, 2017).
Preparation of Inorganic Glasses
TEOS is utilized as a precursor in the sol-gel process for creating inorganic glasses, indicating the potential for Tetradecyltrichlorosilane in similar applications (Noell, Wilkes, Mohanty, & Mcgrath, 1990).
Textile Modification
Tetraethoxysilane (TEOS) and similar compounds are used to modify textiles for biocidal (antifungal) and hydrophobic properties, which might suggest similar applications for this compound (Foksowicz-Flaczyk, Walentowska, Przybylak, & Maciejewski, 2016).
Nanotechnology and Quantum Dots
Silanes like Hexyltrichlorosilane have been used in the synthesis of luminescent silicon nanocrystals, suggesting potential applications for this compound in nanotechnology (Wang, Sun, Peng, Cao, & Sun, 2011).
Heavy Metal Ion Adsorption
Functionalized porous silicas synthesized using silanes like TEOS show efficacy in heavy metal ion removal from aqueous solutions, pointing to potential environmental applications for this compound (Lee, Kim, Lee, & Yi, 2001).
Monolayer Formation
The formation of uniform self-assembly monolayers, like Octadecyltrichlorosilane on silicon wafers, showcases the potential of this compound in creating protective or functional coatings on surfaces (Manifar, Rezaee, Sheikhzadeh, & Mittler, 2008).
Organic Synthesis
The use of various trichlorosilanes in organic synthesis, including as dehydrating agents and in the preparation of stoichiometric reagents, indicates a potential role for this compound in similar chemical processes (Salama, Elmorsya, & Ismaila, 2008).
Chemoselective Reactions
In organic chemistry, silanes like Tetradecyltrimethylammonium Permanganate are used for chemoselective reactions, which could be a potential application for this compound (Hazra, Chordia, Basu, Bahule, Pore, & Naskar, 1998).
Molecular Imprinting
Silanes are used in molecular imprinting for selective binding, as seen with TEOS in silica-based tetracycline-imprinted xerogels, suggesting potential uses for this compound in targeted molecular recognition (Mojica, Autschbach, Bright, & Aga, 2011).
Silica Surface Reactions
The reaction of alkyltrichlorosilanes with silica surfaces, as studied in Octadecyltrichlorosilane, can provide insights into the surface chemistry and potential applications of this compound in surface modification (Hair & Tripp, 1995).
作用機序
Mode of Action
It’s known that trichlorosilanes can undergo redistribution reactions . For instance, N,N,N’,N’-tetraethylethylenediamine redistributes trichlorosilane to form a novel six-coordinate complex . This suggests that Tetradecyltrichlorosilane may interact with its targets in a similar manner, leading to changes in the target molecules.
Pharmacokinetics
Its molecular weight is 331.825 , which could influence its bioavailability and distribution within the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that trichlorosilanes can react with water to form hydrogen chloride . Therefore, the presence of water or moisture in the environment could potentially affect the action of this compound.
特性
IUPAC Name |
trichloro(tetradecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMVYGAHBSNGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885033 | |
| Record name | Silane, trichlorotetradecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18402-22-7 | |
| Record name | Trichlorotetradecylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichlorotetradecylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecyltrichlorosilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, trichlorotetradecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichlorotetradecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trichloro(tetradecyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.203.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trichlorotetradecylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YST9DRT2MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is n-Tetradecyltrichlorosilane and why was it found in Cayratia pedata var. glabra?
A1: n-Tetradecyltrichlorosilane is a silicon-containing compound often used to create self-assembled monolayers (SAMs) on various surfaces. These SAMs alter the surface properties, making them hydrophobic and influencing their interactions with other materials [, ]. It's important to note that n-Tetradecyltrichlorosilane was not naturally found in Cayratia pedata var. glabra. Its presence, identified through GC-MS analysis, likely stems from laboratory procedures or contamination during sample preparation [, ].
Q2: Can you elaborate on the applications of n-Tetradecyltrichlorosilane in material science?
A2: n-Tetradecyltrichlorosilane is widely used to modify the surface properties of materials, particularly in the creation of hydrophobic coatings. This has implications in various fields, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
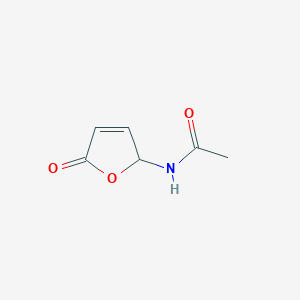
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)
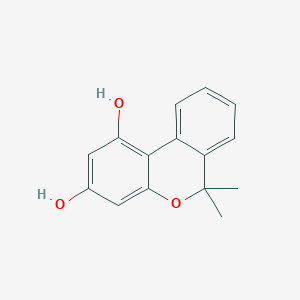

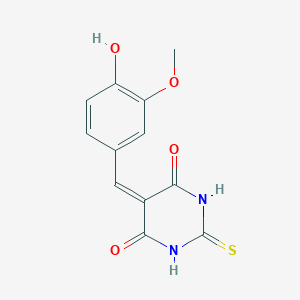
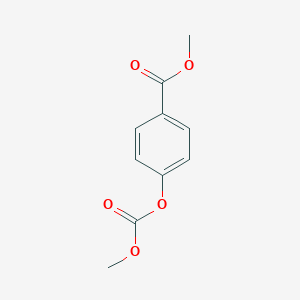
![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
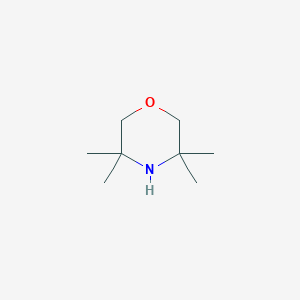
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)
![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)
